molecular formula C9H10O3 B1593358 2,5-Dimethyl-3-hydroxybenzoic acid CAS No. 27023-06-9

2,5-Dimethyl-3-hydroxybenzoic acid

Cat. No. B1593358
CAS RN: 27023-06-9
M. Wt: 166.17 g/mol
InChI Key: TUWYDGRWPNEWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-hydroxybenzoic acid (DMHBA), also known as gallic acid 3,5-dimethyl ether, is a member of the benzoic acid family. It is widely used as a reagent for potent TTR amyloidogenesis inhibitors and plays an important role as an intermediate in agrochemicals and dyestuffs .


Physical And Chemical Properties Analysis

2,5-Dimethyl-3-hydroxybenzoic acid is a solid substance. It has a predicted melting point of 117.89°C and a predicted boiling point of 344.4°C at 760 mmHg. The density is predicted to be approximately 1.3 g/cm3, and the refractive index is predicted to be n20D 1.59 .

Scientific Research Applications

Electrogeneration of Hydroxyl Radicals

Research indicates that the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes involves the oxidation of salicylic acid, yielding hydroxylated products such as 2,3- and 2,5-dihydroxybenzoic acids. This process underscores the potential of 2,5-Dimethyl-3-hydroxybenzoic acid derivatives in environmental applications and analytical chemistry for detecting radical species (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).

Luminescence Sensing

Lanthanide(III)-organic frameworks synthesized from dimethylphenyl imidazole dicarboxylate-based compounds, including derivatives of 2,5-Dimethyl-3-hydroxybenzoic acid, exhibit luminescence sensing capabilities for benzaldehyde-based derivatives. This property is valuable for developing sensitive fluorescence sensors in chemical analyses (Shi, Zhong, Guo, & Li, 2015).

Organic Synthesis

The condensation of hydroxybenzoic acids with isoprene in the presence of orthophosphoric acid to form carboxy-2,2-dimethylchromans demonstrates the utility of 2,5-Dimethyl-3-hydroxybenzoic acid derivatives in synthesizing complex organic molecules, highlighting their importance in pharmaceutical and synthetic organic chemistry (Ahluwalia, Jolly, & Tehim, 1982).

Hydroxyl Radical Formation

Studies on bupivacaine hydrochloride-induced skeletal muscle necrosis in rats show that 2,5- and 2,3-dihydroxybenzoic acid levels significantly increase, suggesting the involvement of these compounds in oxidative stress and potential applications in understanding muscle pathologies and treatments (Wakata, Sugimoto, Iguchi, Nomoto, & Kinoshita, 2001).

Analytical Chemistry

The use of 2,5-Dihydroxybenzoic acid as a matrix for matrix-assisted laser desorption/ionization time-of-flight (MALDI/TOF) mass spectrometry of oligosaccharides underscores the role of similar compounds in enhancing analytical techniques for detecting and analyzing bio-molecules (Papac, Wong, & Jones, 1996).

Safety And Hazards

The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWYDGRWPNEWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295963
Record name 2,5-Dimethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,5-dimethylbenzoic acid

CAS RN

27023-06-9
Record name 3-Hydroxy-2,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27023-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 106546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027023069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27023-06-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-3-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-3-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-3-hydroxybenzoic acid
Reactant of Route 6
2,5-Dimethyl-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.